(1R,2R)-rel-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenyl-cyclopropanecarboxamide
Description
(1R,2R)-rel-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenyl-cyclopropanecarboxamide (CAS: 105310-75-6) is a cyclopropane carboxamide derivative characterized by a rigid cyclopropane core, a phenyl substituent at the 1-position, and an isoindole-1,3-dione moiety at the 2-position via a methylene bridge.
This compound is a stereoisomer of Milnacipran-related substances, which are known for their role as serotonin-norepinephrine reuptake inhibitors (SNRIs) . Its synthesis typically involves amide coupling between cyclopropane carboxylic acid derivatives and diethylamine, followed by functionalization of the isoindole dione group . Key physical properties include a solid-state structure (evidenced by crystallinity in related compounds) and a molecular weight of 375.4 g/mol .
Properties
Molecular Formula |
C22H22N2O3 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
(1R,2S)-2-(1,3-dioxoisoindol-2-yl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C22H22N2O3/c1-3-23(4-2)21(27)22(15-10-6-5-7-11-15)14-18(22)24-19(25)16-12-8-9-13-17(16)20(24)26/h5-13,18H,3-4,14H2,1-2H3/t18-,22+/m0/s1 |
InChI Key |
GXFOWOAFIPHIRU-PGRDOPGGSA-N |
Isomeric SMILES |
CCN(CC)C(=O)[C@]1(C[C@@H]1N2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Canonical SMILES |
CCN(CC)C(=O)C1(CC1N2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-rel-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenyl-cyclopropanecarboxamide typically involves multiple steps:
Formation of the Cyclopropane Ring: This can be achieved through a Simmons-Smith reaction, where a diiodomethane and a zinc-copper couple are used to cyclopropanate an alkene.
Attachment of the Phthalimide Group: This step involves the reaction of the cyclopropane intermediate with phthalimide using a suitable base like potassium carbonate in a polar aprotic solvent such as dimethylformamide.
Introduction of the Diethylamide Group: The final step involves the reaction of the intermediate with diethylamine under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the phthalimide moiety, potentially converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carbonyl carbon of the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides or thioamides.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with various biomolecules.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, the compound is used in the development of new materials, including polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (1R,2R)-rel-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenyl-cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting or modulating their activity. This can lead to various biological effects, depending on the target and the pathway involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to structurally related cyclopropane carboxamides, focusing on substituent variations, stereochemistry, and biological relevance.
Key Differences and Implications
Phenoxy derivatives (e.g., 4-methoxyphenoxy in ) exhibit higher solubility but reduced metabolic stability compared to the bromophenyl variant . Fluorinated cyclopropanes (e.g., ) show improved bioavailability due to fluorine’s electronegativity and small atomic radius .
Stereochemical Influence :
- The (1R,2R)-configuration of the target compound is critical for mimicking Milnacipran’s SNRI activity, as enantiomeric forms (e.g., 1S,2S) may exhibit reduced efficacy .
- Diastereomeric ratios (dr) in synthesis (e.g., 20:1 in ) highlight challenges in stereocontrol, impacting purity and scalability .
Synthetic Efficiency :
- Yields for the target compound (~52–81%) align with typical cyclopropane carboxamide syntheses but lag behind optimized routes for simpler derivatives (e.g., 77% for bromophenyl analogue ).
Biological Relevance: The isoindole dione moiety may confer unique interactions with neurotransmitter transporters, distinguishing it from non-aromatic analogues like N,N-diallyl derivatives .
Research Findings and Data
Physicochemical Properties
Stereochemical Analysis
Biological Activity
(1R,2R)-rel-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenyl-cyclopropanecarboxamide, commonly referred to as compound 907205-34-9, is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C23H24N2O3
- Molecular Weight : 376.45 g/mol
- CAS Number : 907205-34-9
- Solubility : Soluble in acetone and chloroform .
The biological activity of this compound primarily stems from its interaction with various molecular targets within the body. Its structural components suggest potential activity as an inhibitor of specific enzymes or receptors involved in disease processes.
Antitumor Activity
Several studies have investigated the antitumor properties of compounds similar to (1R,2R)-rel-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenyl-cyclopropanecarboxamide. For instance:
- Cytotoxicity Studies :
- In vitro tests have shown that related compounds exhibit significant cytotoxic effects against various cancer cell lines such as A549 (lung cancer), H460 (lung cancer), and HT-29 (colon cancer). The IC50 values for these compounds ranged from 0.56 μM to 1.59 μM .
- The mechanism of action appears to involve apoptosis induction and inhibition of cell proliferation, as demonstrated by colony formation assays and acridine orange/ethidium bromide staining techniques .
Enzyme Inhibition
Research indicates that derivatives of this compound may act as inhibitors of critical enzymes involved in metabolic pathways:
- Dipeptidyl Peptidase IV (DPP-IV) Inhibition :
- Some derivatives have shown promising DPP-IV inhibitory activity, which is beneficial in managing diabetes by enhancing insulin secretion .
- The most potent compounds from related studies exhibited IC50 values around 2.0 nM, indicating strong efficacy compared to existing treatments like omarigliptin .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
